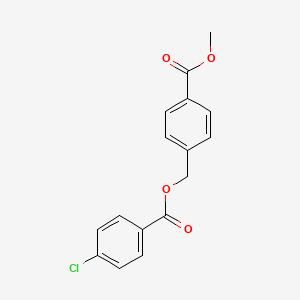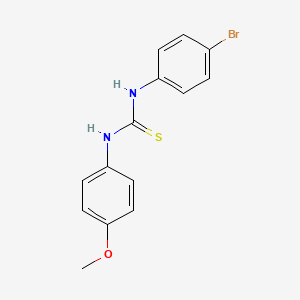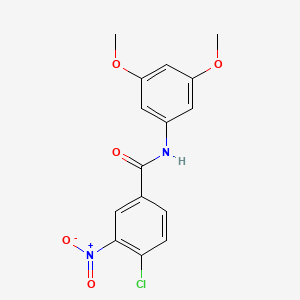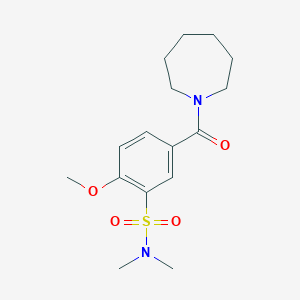
4-(methoxycarbonyl)benzyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)benzyl 4-chlorobenzoate, also known as MCBBC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical intermediate and its unique properties. MCBBC is a white crystalline powder with a molecular weight of 337.78 g/mol. In
Applications De Recherche Scientifique
4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs such as anti-inflammatory and anti-cancer agents. It has also been investigated for its antimicrobial and antioxidant properties. This compound has been shown to inhibit the growth of various bacterial strains and exhibit scavenging activity against free radicals. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular components such as enzymes and receptors. This compound may also modulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been demonstrated to enhance the activity of antioxidant enzymes and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(methoxycarbonyl)benzyl 4-chlorobenzoate has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its properties can be easily characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, this compound has some limitations as well. It can be unstable under certain conditions and may require special storage and handling procedures. Additionally, this compound may exhibit low solubility in some solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of interest could be the investigation of this compound's potential as a fluorescent probe for the detection of other biological molecules. Additionally, further studies could be conducted to elucidate the mechanism of action and biological effects of this compound. Overall, the unique properties of this compound make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 4-(methoxycarbonyl)benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization. The yield of this compound can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)12-4-2-11(3-5-12)10-21-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVLQGYMNVGRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)


![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

